Levovirin -13C5
Description
Levovirin -13C5 (C₈H₁₂N₄O₅ with five ¹³C substitutions) is a stable isotope-labeled analog of Levovirin, the L-isomer of ribavirin. Levovirin itself is a guanosine nucleoside analog developed for hepatitis C virus (HCV) treatment, distinguished by its immunomodulatory activity without ribavirin-associated hemolytic anemia . The ¹³C5 labeling enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in pharmacokinetic (PK) and pharmacodynamic (PD) studies. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify Levovirin in biological matrices, ensuring analytical accuracy by distinguishing it from endogenous compounds .
Properties
Molecular Formula |
C₃¹³C₅H₁₂N₄O₅ |
|---|---|
Molecular Weight |
249.17 |
Synonyms |
1-β-L-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C5; ICN 17261-13C5; L-Ribavirin-13C5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Ribavirin-13C5
- Structural Relationship : Ribavirin (the D-isomer) is the parent compound of Levovirin. Both share the same molecular formula but differ in stereochemistry at the ribose moiety .
- Applications: Ribavirin-13C5, like Levovirin-13C5, serves as an isotopic internal standard.
- Research Findings : Levovirin demonstrates enhanced Th1 cytokine modulation compared to ribavirin, with improved safety in preclinical models. The ¹³C5 labeling allows direct comparison of their metabolic fates .
[13C5]-β-dG and [13C5]-xylo-dG
- Structural Differences: These are ¹³C-labeled deoxyguanosine analogs ([13C5]-β-dG: β-D-deoxyribose; [13C5]-xylo-dG: xylo-configuration sugar) .
- Applications : Used in nuclear magnetic resonance (NMR) studies to investigate DNA replication and repair mechanisms, unlike Levovirin-13C5, which focuses on antiviral activity .
- Synthesis : Synthesized via multi-step reactions (e.g., [13C10–15N2]-thymidine derivatization), achieving 30% yields, compared to Levovirin-13C5’s commercial availability as a pre-made standard .
Pteroyl-[13C5]glutamic Acid (Pte[13C5]Glu)
- Structural Differences : A ¹³C5-labeled folate vitamer with a pterin ring system, distinct from Levovirin’s nucleoside structure .
- Applications : Used in LC-MS for quantifying folate metabolism in clinical samples, highlighting the versatility of ¹³C5 labels in diverse biochemical pathways .
Pharmacokinetic and Analytical Comparisons
Q & A
Q. How can researchers adapt this compound protocols for emerging RNA viruses?
- Methodological Answer :
- Viral homology mapping : Align target polymerase sequences to identify conserved binding sites compatible with Levovirin’s structure .
- Dynamic dosing : Adjust concentrations based on viral load metrics (e.g., qRT-PCR cycle thresholds) to maintain therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
